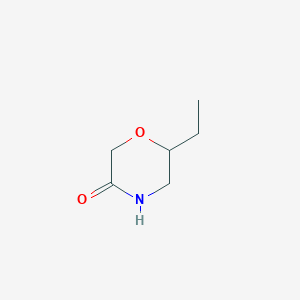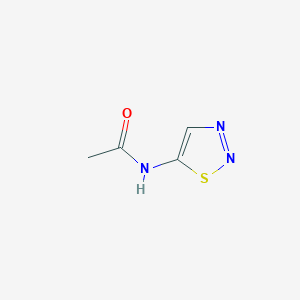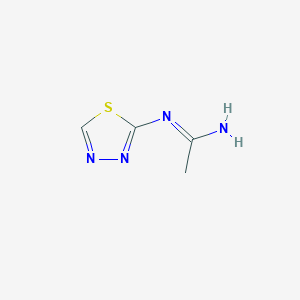
N-(1,3,4-thiadiazol-2-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the thiadiazole ring imparts unique chemical and biological characteristics to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride to form the corresponding acetimidamide . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; reactions can be carried out under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds .
Applications De Recherche Scientifique
N-(1,3,4-thiadiazol-2-yl)acetimidamide has a wide range of scientific research applications:
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it may interact with DNA and RNA, affecting the replication and transcription processes in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Exhibits antimicrobial and antitumor activities.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)acetimidamide stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, highlights its potential in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C4H6N4S |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
N'-(1,3,4-thiadiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C4H6N4S/c1-3(5)7-4-8-6-2-9-4/h2H,1H3,(H2,5,7,8) |
Clé InChI |
HDYGPHQQWQSEOA-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\C1=NN=CS1)/N |
SMILES canonique |
CC(=NC1=NN=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


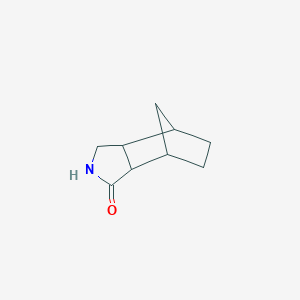
![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
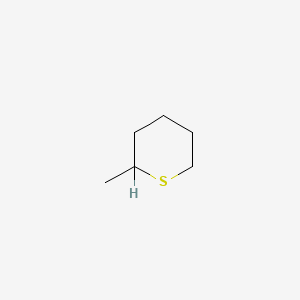

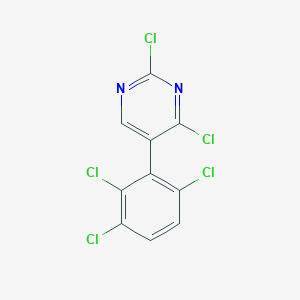
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
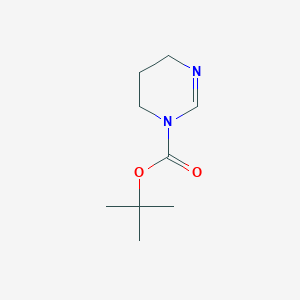
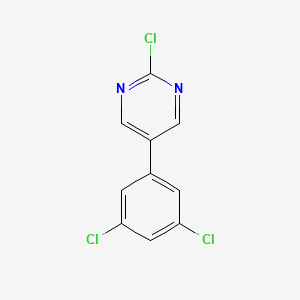

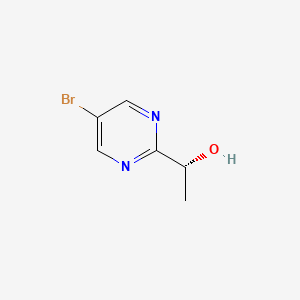
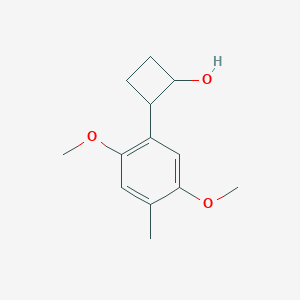
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
